molecular formula C10H9ClN2O2 B2706858 5-Aminoisoquinoline-8-carboxylic acid;hydrochloride CAS No. 2260936-51-2

5-Aminoisoquinoline-8-carboxylic acid;hydrochloride

Cat. No.: B2706858
CAS No.: 2260936-51-2
M. Wt: 224.64
InChI Key: HGWHAANCCAOKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminoisoquinoline-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2260936-51-2 . It has a molecular weight of 224.65 . The IUPAC name for this compound is 5-aminoisoquinoline-8-carboxylic acid hydrochloride . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-Aminoisoquinoline-8-carboxylic acid;hydrochloride is 1S/C10H8N2O2.ClH/c11-9-2-1-7 (10 (13)14)8-5-12-4-3-6 (8)9;/h1-5H,11H2, (H,13,14);1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 224.65 . The compound is stored at room temperature .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including compounds structurally related to "5-Aminoisoquinoline-8-carboxylic acid;hydrochloride," have shown significant biological activities. These activities span across antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials (Danao et al., 2021). This wide range of pharmacological applications underscores the potential of "this compound" in therapeutic research and development.

Antimalarial and Antiprotozoal Applications

The use of 8-aminoquinoline compounds, such as chloroquine and hydroxychloroquine, has been extensively documented for their antimalarial and antiprotozoal properties. These compounds serve as a cornerstone for treating malaria and are being repurposed for other protozoal infections due to their efficacy and reduced toxicity (Tekwani & Walker, 2006). Given the structural relationship, "this compound" may offer similar benefits, warranting further investigation into its antiprotozoal applications.

Role in Zinc Ion Detection

Research into fluorescent probes for zinc ion determination has utilized 8-amidoquinoline derivatives due to their excellent selectivity and sensitivity towards Zn2+ ions. This application is particularly relevant in environmental and biological contexts, where accurate zinc ion measurement is crucial (Mohamad et al., 2021). The exploration of "this compound" in this area could contribute valuable tools for zinc ion analysis in various scientific fields.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is 'Warning’ . Hazard statements include H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

5-aminoisoquinoline-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9;/h1-5H,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWHAANCCAOKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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